N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate under basic conditions to form the intermediate 2,3-dichlorophenyl-6-ethylpyrimidine-4-carboxylate. This intermediate is then converted to the desired carboxamide through an amide formation reaction using ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide
- 2,3-dichlorophenylpiperazine
Uniqueness
N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific structural features, such as the combination of the dichlorophenyl group and the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H11Cl2N3O |
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Molecular Weight |
296.15 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3O/c1-2-8-6-11(17-7-16-8)13(19)18-10-5-3-4-9(14)12(10)15/h3-7H,2H2,1H3,(H,18,19) |
InChI Key |
DHALEGSZZLQGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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